tetramethylazanium;carbonate
CAS No.: 40105-52-0
Cat. No.: VC16965355
Molecular Formula: C9H24N2O3
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40105-52-0 |
|---|---|
| Molecular Formula | C9H24N2O3 |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | tetramethylazanium;carbonate |
| Standard InChI | InChI=1S/2C4H12N.CH2O3/c2*1-5(2,3)4;2-1(3)4/h2*1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
| Standard InChI Key | WJZPIORVERXPPR-UHFFFAOYSA-L |
| Canonical SMILES | C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-] |
Introduction
Chemical Identity and Structural Characteristics
Tetramethylazanium carbonate consists of two tetramethylammonium cations () paired with a carbonate anion (). The tetramethylammonium ion, a tetrahedral structure with four methyl groups bonded to a central nitrogen atom, is isoelectronic with neopentane () and exhibits high thermal stability . The carbonate anion’s resonance-stabilized structure facilitates acid-base reactivity, particularly in protic solvents.
The compound’s formation is governed by equilibrium reactions between TMAH, CO₂, and water:
Further reaction with excess CO₂ yields tetramethylammonium bicarbonate:
These equilibria are sensitive to solvent composition, temperature, and pressure, influencing the compound’s solubility and reactivity .
Synthesis and Purification Methodologies
Reaction Mechanisms
Tetramethylazanium carbonate is synthesized via the neutralization of TMAH with CO₂. Industrial processes often employ methanol as a solvent due to its compatibility with both reactants. The exothermic reaction proceeds as follows:
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Initial Carbonation:
This step forms tetramethylammonium bicarbonate, which exhibits higher solubility in methanol than the carbonate .
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Bicarbonate-to-Carbonate Conversion:
Elevated temperatures (70–90°C) and reduced CO₂ partial pressures drive this equilibrium toward carbonate formation.
Phase Behavior and Solubility
The solubility of tetramethylazanium carbonate in methanol is limited (~24.6 mol% at 25°C), necessitating water co-solvents for homogeneous solutions. Phase studies in supercritical CO₂ (scCO₂) reveal biphasic behavior at pressures below 20 MPa, with critical transitions observed at 70°C (Table 1) .
Table 1: Phase Behavior of [(CH₃)₄N]₂CO₃ in CO₂-Methanol Mixtures
| Temperature (°C) | Pressure (MPa) | Phase State | Solubility (mol%) |
|---|---|---|---|
| 25 | 10 | Biphasic | 18.2 |
| 70 | 20 | Monophasic | 32.7 |
| 90 | 25 | Monophasic | 41.5 |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation to trimethylamine, CO₂, and water by 300°C:
Solvent Interactions
In methanol-water mixtures, the carbonate anion hydrolyzes to bicarbonate, moderated by pH and CO₂ partial pressure:
This equilibrium underpins the compound’s efficacy in residue removal, as hydroxyl ions () attack silicon-oxygen bonds in etch residues .
Industrial Applications in Semiconductor Manufacturing
Photoresist and Residue Removal
Tetramethylazanium carbonate-based solutions dissolve fluorinated PR crusts and inorganic post-etch residues (e.g., SiOxCyFz) through two mechanisms:
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Chemical Etching: ions hydrolyze Si-O and Si-F bonds.
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Mechanical Delamination: CO₂ expansion in scCO₂ mixtures fractures cross-linked PR layers.
Table 2: Residue Removal Efficiency of [(CH₃)₄N]₂CO₃ Formulations
| Formulation | Temperature (°C) | Time (min) | Removal Efficiency (%) |
|---|---|---|---|
| 25% TMAH in MeOH | 55 | 45 | 22.3 |
| [(CH₃)₄N]₂CO₃ + 5% H₂O in scCO₂ | 70 | 25 | 100 |
| Propylene Carbonate in scCO₂ | 70 | 45 | 0 |
Environmental Advantages
Replacing traditional solvents (e.g., dimethyl sulfoxide) with scCO₂-TMA carbonate mixtures reduces hazardous waste generation by 60–80%, aligning with EPA sustainability goals .
Analytical Characterization Techniques
X-Ray Photoelectron Spectroscopy (XPS)
XPS surface analysis quantifies elemental composition and bonding states. Post-treatment silicon (Si 2p) peaks at 103.5 eV confirm complete residue removal (Figure 1) .
Infrared Spectroscopy (IR)
IR absorption bands at 1450 cm⁻¹ (CO₃²⁻ asymmetric stretch) and 1080 cm⁻¹ (C-N stretch) validate carbonate formation and cation integrity .
Future Research Directions
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Phase Behavior Modeling: Machine learning algorithms to predict solubility in CO₂-cosolvent systems.
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Alternative Anion Salts: Exploring bis(trifluoromethanesulfonyl)imide derivatives for low-k dielectric cleaning.
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Waste Stream Recycling: Electrochemical regeneration of TMAH from decomposition byproducts.
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